5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid
Description
This compound is an isoxazole derivative featuring a methyl group at position 5, a carboxylic acid at position 3, and a 3-(trifluoromethyl)aniline group linked via a carbonyl at position 4. Its structure combines polar (carboxylic acid) and lipophilic (trifluoromethyl) moieties, which may enhance both solubility and membrane permeability.
Properties
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOBNARZABBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid (CAS Number: 339012-83-8) is a bioactive small molecule with significant potential in medicinal chemistry. This compound belongs to the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H9F3N2O4
- Molecular Weight : 314.22 g/mol
- Melting Point : 178 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that this compound can be metabolized to yield plasma concentrations of anti-inflammatory agents. For instance, a study demonstrated that after oral administration in rats, the compound was absorbed intact and metabolized to produce an anti-inflammatory derivative, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide . This suggests that the compound may play a role in modulating inflammatory responses.
Antimicrobial Activity
Isoxazole-containing compounds have been reported to exhibit antimicrobial properties. While specific data on the antimicrobial efficacy of this compound are not extensively documented, related compounds within the same chemical family have demonstrated significant activity against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
- Metabolism Study in Rats :
- Synthesis and Characterization :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid has been investigated for its potential anticancer properties. Initial studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.
2. Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. It could serve as a lead compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis or inflammatory bowel disease.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on enzymes related to metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, providing insights into enzyme kinetics and mechanisms.
2. Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes.
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve thermal stability, mechanical strength, and resistance to environmental factors.
2. Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for developing advanced coatings and adhesives with enhanced performance characteristics, such as increased durability and resistance to solvents.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of proliferation in specific cancer cell lines | Potential development of targeted cancer therapies |
| Anti-inflammatory Properties | Modulation of cytokine production | New avenues for treating chronic inflammatory diseases |
| Enzyme Inhibition | Effective binding to enzyme active sites | Insights into drug design for metabolic disorders |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
- Trifluoromethyl vs. Halogen/Methyl Groups : The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and binding affinity compared to chloro (e.g., compound 46) or methyl substituents .
- Position 3 may offer better aqueous solubility due to proximity to the heterocyclic nitrogen.
Physical and Spectral Properties
Table 2: Comparative Physical Properties
The trifluoromethyl group would produce a distinct ¹⁹F NMR signal (~δ -60 ppm) absent in non-fluorinated analogs.
Preparation Methods
Historical Context and Prior Art
Early synthetic approaches to isoxazole-carboxylic acid derivatives faced significant limitations in regioselectivity and by-product formation. The U.S. Patent 4,284,786 (hereafter referred to as the '786 process) pioneered the synthesis of structurally related compounds through a direct condensation of 4-trifluoromethylaniline with diketene. This method yielded an acetoacetic acid derivative, which subsequently reacted with orthoformic acid esters to form 2-alkoxymethyleneacetoacetic acid anilide. Cyclization with hydroxylamine hydrochloride under basic conditions completed the isoxazole ring.
However, the '786 process exhibited three critical shortcomings:
- High material costs : The use of 4-trifluoromethylaniline in the initial step significantly increased production expenses.
- Yield degradation : Successive reaction steps demonstrated progressively diminishing yields (45–60% overall).
- Hydrolytic instability : Basic reflux conditions promoted amide bond cleavage, generating 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline as degradation products.
Modern Synthetic Approaches
Improved Multi-Step Synthesis (Patent US20030139606A1)
The most technologically advanced method, detailed in Patent US20030139606A1, addresses prior limitations through strategic modifications at each synthetic stage.
Stepwise Reaction Overview
Step 1: Ethyl Ethoxymethyleneacetoacetic Ester Formation
Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C, producing ethyl ethoxymethyleneacetoacetic ester. This exothermic reaction achieves 92–95% conversion within 3 hours, with distillation under reduced pressure (15–20 mmHg) isolating the product.
Step 2: Isoxazole Ring Cyclization
The ester undergoes regioselective cyclization with hydroxylamine sulfate (−5°C to 0°C) in the presence of sodium acetate, yielding crude ethyl-5-methylisoxazole-4-carboxylate. Key innovations include:
- Temperature control : A salt-ice-acetone bath maintains sub-zero conditions, directing nucleophilic attack to the ethoxymethylene carbon (98% regioselectivity).
- Reagent selection : Hydroxylamine sulfate reduces isomeric impurities to 0.1% versus 2–3% with hydroxylamine hydrochloride.
Step 3: Ester Hydrolysis
Saponification of the ethyl ester group employs NaOH (2M) in ethanol/water (4:1 v/v) at 60°C for 4 hours, achieving quantitative conversion to 5-methylisoxazole-4-carboxylic acid.
Step 4: Acid Chloride Formation
Treatment with anhydrous thionyl chloride (1.5 equivalents) in toluene at 40°C for 2 hours converts the carboxylic acid to 5-methylisoxazole-4-carbonyl chloride. Solvent choice proves critical, with toluene minimizing dichloroamide by-products (<0.05%).
Step 5: Amide Coupling
The acid chloride reacts with 3-(trifluoromethyl)aniline (1.05 equivalents) and triethylamine (1.1 equivalents) in dichloromethane at 0–5°C. Reverse addition techniques prevent localized basification, suppressing the formation of 3-carbamoyl-5-methylisoxazole (CATA) to <0.001%.
Performance Metrics
Critical Analysis of Process Parameters
Temperature Modulation
The improved synthesis demonstrates temperature sensitivity across multiple stages:
Solvent Systems
| Step | Optimal Solvent | Impurity Reduction vs. Alternatives |
|---|---|---|
| Acid Chloride Formation | Toluene | Dichloroamide: 0.05% vs. 0.8% (THF) |
| Amide Coupling | Dichloromethane | CATA: <0.001% vs. 0.1% (Acetone) |
Industrial-Scale Considerations
The patent-described process demonstrates remarkable scalability through:
- Continuous Distillation : Thin-film evaporators purify ethyl ethoxymethyleneacetoacetic ester with 99.2% recovery at 50 kg/batch.
- Crystallization Control : Seeded cooling crystallization (0.5°C/min) yields 5-methylisoxazole-4-carboxylic acid with D90 particle size ≤50 μm, ensuring consistent reactivity in subsequent steps.
- Waste Stream Management : Acetic acid by-products from Step 1 are recovered via fractional distillation (98% purity) for reuse or sale.
Q & A
Q. Advanced
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3-methyl-5-phenylisoxazole derivatives) .
- Impurity profiling : Use LC-MS to detect side products (e.g., unreacted aniline or hydrolyzed esters) .
- Tautomerism analysis : Investigate pH-dependent shifts in NMR to rule out tautomeric forms .
What are the solubility properties and storage recommendations?
Q. Basic
- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal; limited solubility in water or ethanol .
- Storage : Store at 2–4°C in airtight, light-protected containers to prevent hydrolysis of the trifluoromethyl group .
How to evaluate the compound’s bioactivity in vitro?
Q. Advanced
- Enzyme inhibition assays : Target kinases or carboxylases due to the carboxylic acid moiety’s metal-binding potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
- Microbial studies : Test against Gram-positive/negative bacteria, referencing analogs with known activity .
What strategies enable regioselective functionalization of the isoxazole ring?
Q. Advanced
- Directed C-H activation : Use palladium catalysts to introduce aryl groups at the 4-position .
- Protecting groups : Temporarily block the carboxylic acid with ethyl esters during substitution reactions .
- Microwave-assisted synthesis : Enhance selectivity for specific positions under controlled heating .
What are common impurities, and how are they removed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
